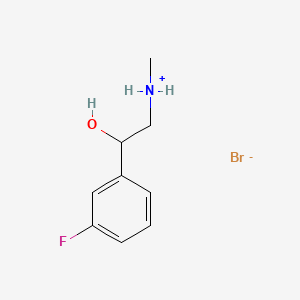![molecular formula C10H9N5S B15342034 Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- CAS No. 3751-46-0](/img/structure/B15342034.png)
Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile is a chemical compound with the molecular formula C10H9N5S. It is characterized by the presence of a phenyl group attached to a tetrazole ring, which is further connected to a propiononitrile moiety through a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-bromopropiononitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various electrophilic groups onto the phenyl ring.
Applications De Recherche Scientifique
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole and phenyl moieties but lacks the propiononitrile group.
3-(1H-Tetrazol-5-yl)propiononitrile: Similar structure but without the phenyl group.
5-Phenyl-1H-tetrazole: Contains the phenyl and tetrazole groups but lacks the thio and propiononitrile functionalities.
Uniqueness: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile is unique due to the combination of its tetrazole, phenyl, and propiononitrile groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
3751-46-0 |
|---|---|
Formule moléculaire |
C10H9N5S |
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
3-(1-phenyltetrazol-5-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C10H9N5S/c11-7-4-8-16-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
Clé InChI |
MRIBCCHYZOSDOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




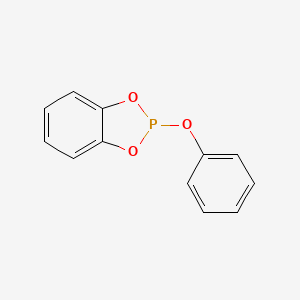
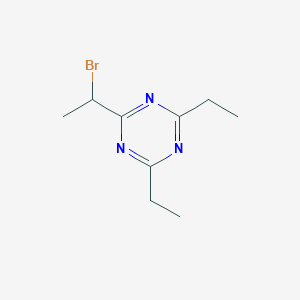
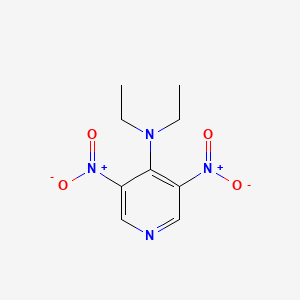
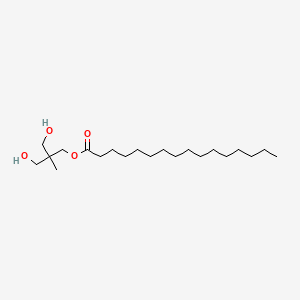


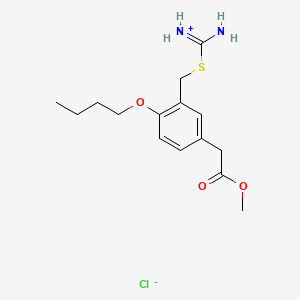
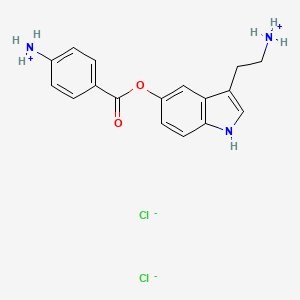

![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

